6-methyl-5-oxa-8-azaspiro[3.5]nonane is a heterocyclic compound characterized by its unique spirocyclic structure, which integrates both nitrogen and oxygen atoms within its molecular framework. The compound has the molecular formula and a molecular weight of 141.21 g/mol. It is recognized for its potential applications in medicinal chemistry and organic synthesis due to its structural properties that allow for various chemical transformations.
The compound can be sourced from various chemical suppliers and is often synthesized in research laboratories focusing on organic chemistry and drug development. Its synthesis has been documented in several patents and scientific articles, indicating its relevance in both academic and industrial settings.
6-methyl-5-oxa-8-azaspiro[3.5]nonane falls under the category of spirocyclic compounds, specifically those containing both oxygen (in the form of an oxane) and nitrogen (as part of an azaspiro structure). This classification highlights its unique structural features, which contribute to its reactivity and potential biological activity.
The synthesis of 6-methyl-5-oxa-8-azaspiro[3.5]nonane typically involves a multi-step process. One common method includes the condensation of cyclohexanone with butylamine, followed by cyclization to form the spirocyclic structure. The process can be optimized for industrial production, utilizing automated reactors to enhance yield and purity.
The molecular structure of 6-methyl-5-oxa-8-azaspiro[3.5]nonane features a spirocyclic arrangement where a nitrogen atom is integrated into the cyclic framework alongside an oxygen atom. The specific arrangement allows for unique steric interactions that can influence reactivity.
6-methyl-5-oxa-8-azaspiro[3.5]nonane can participate in various chemical reactions, including:
The specific conditions for these reactions often involve:
The mechanism by which 6-methyl-5-oxa-8-azaspiro[3.5]nonane exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate biological pathways, potentially leading to therapeutic effects in various disease contexts.
The compound's ability to alter biochemical processes is attributed to its structural features, which enable it to bind effectively to target proteins or enzymes, influencing their activity.
6-methyl-5-oxa-8-azaspiro[3.5]nonane exhibits several notable physical properties:
The chemical properties include:
6-methyl-5-oxa-8-azaspiro[3.5]nonane has wide-ranging applications in scientific research:
The synthesis of spirocyclic frameworks, particularly nitrogen- and oxygen-containing heterocycles, evolved significantly throughout the 20th century to address challenges in spatial control and functionalization. Early approaches to systems like 5-oxa-8-azaspiro[3.5]nonane focused on intramolecular alkylation techniques, where linear precursors with appropriately positioned nucleophiles and electrophiles underwent base-mediated cyclization. These methods often suffered from ring strain and regioselectivity issues, especially when incorporating substituents like the methyl group at the 6-position [8]. The development of protecting group strategies in the 1980s–1990s enabled more precise manipulation of reactive sites, crucial for preventing polymerization during spirocycle formation. By the 2000s, advances in catalytic hydrogenation and ring-closing methodologies provided routes to access enantiomerically enriched spirocyclic building blocks, setting the stage for targeted synthesis of derivatives such as 6-methyl-5-oxa-8-azaspiro[3.5]nonane [8].
Modern synthesis of 6-methyl-5-oxa-8-azaspiro[3.5]nonane (MW: 141.21 g/mol; InChIKey: GVFWFJBFIIIDFW-UHFFFAOYSA-N) relies on carefully orchestrated multi-step sequences, as exemplified in patent CN113214290A [4]:
Step 1: Ketalization4-Methyl-4-hydroxymethyl-1,3-dioxolan-2-one is condensed with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding the chloroacetamide intermediate. This step requires strict temperature control (0–5°C) to suppress diacylation byproducts.
Step 2: Intramolecular AlkylationThe chloroacetamide undergoes ring closure under high-dilution conditions (0.1 M) in acetonitrile with potassium carbonate, forming the spirocyclic lactone framework. Solvent choice critically impacts yield, with aprotic polar solvents like DMF giving superior results (75–80%) over THF (60–65%).
Step 3: Reduction and DeoxygenationThe lactone carbonyl is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous THF, followed by acid-catalyzed deoxygenation to furnish the target spirocyclic amine. Catalytic hydrogenation (Pd/C, H₂) offers a scalable alternative, achieving 90% conversion at 50 psi H₂ [4] [6].
Table 1: Key Parameters in Condensation-Cyclization Synthesis
Step | Reagents | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Ketalization | Chloroacetyl chloride, TEA | DCM | 0–5°C | 85–90 |
Cyclization | K₂CO₃ | DMF | 80°C | 75–80 |
Reduction | LiAlH₄ | THF | Reflux | 70 |
Reduction (Alt.) | H₂, Pd/C | Ethanol | 25°C | 90 |
Industrial translation faces hurdles including exothermicity in reduction steps and purification challenges due to the compound’s polar nature. Key optimizations include:
Notably, global suppliers like Fluorochem have discontinued catalog offerings (Ref. 10-F658917) despite established demand, highlighting supply chain vulnerabilities for this scaffold [2] [3]. Alternative sourcing options include 6,6-dimethyl analogs (CAS: 1488555-93-6), though methyl substitution remains preferred for stereoelectronic effects [10].
Recent advances focus on sustainability without compromising spirocycle integrity:
Table 2: Environmental Metrics for Synthesis Pathways
Method | PMI (kg/kg) | E-Factor | Atom Economy (%) | Preferred Solvent |
---|---|---|---|---|
Classical (LiAlH₄ route) | 86 | 32 | 52 | THF |
Catalytic (H₂/Pd route) | 45 | 18 | 78 | Ethanol |
Aqueous Optimized | 32 | 12 | 75 | Ethanol-Water |
PMI: Process Mass Intensity; E-Factor: kg waste/kg product
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5